molecular formula C6H6BrIN2O2 B13149943 Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate

Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B13149943
M. Wt: 344.93 g/mol
InChI Key: LBDNEHYPHIEZAP-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dibromo-4-iodopyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of bromine and iodine atoms can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity .

Comparison with Similar Compounds

  • Ethyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate
  • Ethyl 5-bromo-4-fluoro-1H-pyrazole-3-carboxylate
  • Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate

Comparison: Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and iodine atomsFor example, the iodine atom can participate in specific types of coupling reactions that may not be as efficient with chlorine or fluorine .

Properties

Molecular Formula

C6H6BrIN2O2

Molecular Weight

344.93 g/mol

IUPAC Name

ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C6H6BrIN2O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2H2,1H3,(H,9,10)

InChI Key

LBDNEHYPHIEZAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)Br

Origin of Product

United States

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